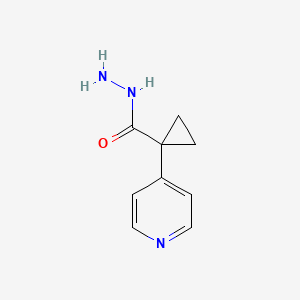
1-(Pyridin-4-yl)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring via a carbohydrazide linkage
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the Knoevenagel condensation of 2-furfuraldehyde with malonic acid to form a key intermediate. This intermediate is then subjected to further reactions, including condensation with heteroaryl or aryl aldehydes in the presence of zinc oxide nanoparticles in ethanol, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Pyridin-4-yl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as zinc oxide nanoparticles. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1-(Pyridin-4-yl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds also feature a pyridine ring and have shown various biological activities, including antiviral and antiproliferative properties.
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has been identified as a novel antimalarial agent through phenotypic screening.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-pyridin-4-ylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-8(13)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4,10H2,(H,12,13) |
InChI-Schlüssel |
USXBDUJLWKYLGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=NC=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


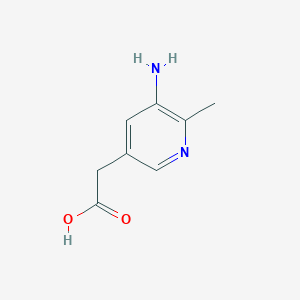
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
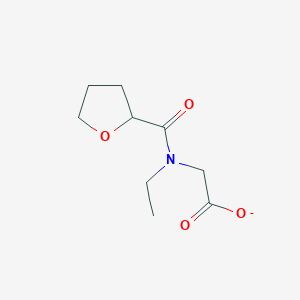
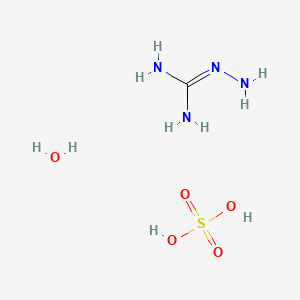
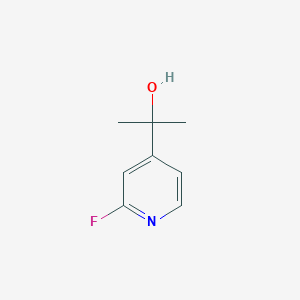


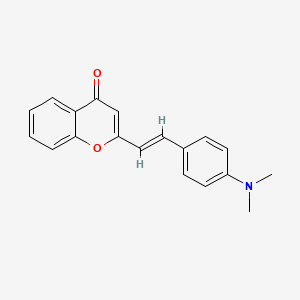
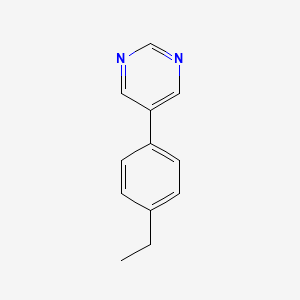

![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
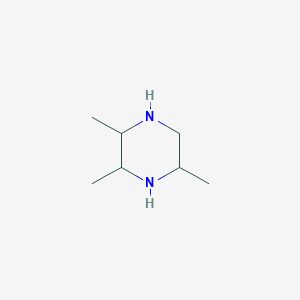

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
